CID-797718
Description
Overview of Protein Kinase D (PKD) Family and Biological Roles
The Protein Kinase D (PKD) family comprises a group of serine/threonine protein kinases consisting of three known isoforms in mammals: PKD1, PKD2, and PKD3. mdpi.comencyclopedia.pubahajournals.orgnih.govmdpi.com These kinases are characterized by a conserved structure that includes an N-terminal regulatory region containing C1 domains and a pleckstrin homology (PH) domain, followed by a C-terminal catalytic domain. mdpi.comencyclopedia.pub PKD enzymes are primarily activated through a signaling pathway involving diacylglycerol (DAG) and subsequent phosphorylation by Protein Kinase C (PKC) isoforms. mdpi.comencyclopedia.pubnih.govresearchgate.net
PKD family members play pivotal roles in a wide array of fundamental cellular functions. These include the regulation of cell proliferation, survival, migration, invasion, secretion, and angiogenesis. mdpi.comencyclopedia.pubahajournals.orgnih.govnih.govphysiology.orgoup.comnih.govnih.govnih.gov They are involved in processes such as vesicle trafficking from the trans-Golgi network, actin dynamics, and gene transcription. mdpi.comahajournals.orgnih.gov PKD's diverse functions stem from its dynamic localization within the cell, including the plasma membrane, Golgi apparatus, mitochondria, and nucleus, and its specific substrate recognition. encyclopedia.pubnih.gov
Rationale for Kinase Inhibitor Development in Disease Pathogenesis
Given their central roles in numerous cellular processes, the dysregulation of PKD expression or activity has been linked to the pathogenesis of various human diseases. mdpi.comencyclopedia.pubahajournals.orgnih.govnih.govresearchgate.netphysiology.orgnih.govnih.govfiercebiotech.compitt.edu Notably, aberrant PKD signaling is frequently observed in various types of cancer, where it contributes to processes such as uncontrolled proliferation, survival, migration, invasion, and angiogenesis. mdpi.comnih.govnih.govpitt.edu Beyond cancer, PKD has also been implicated in cardiovascular diseases, metabolic disorders, central nervous system disorders, inflammatory diseases, and immune dysregulation. mdpi.comencyclopedia.pubahajournals.orgnih.govnih.govfiercebiotech.com
The critical involvement of PKD in disease pathways highlights its potential as a therapeutic target. nih.govresearchgate.netnih.govnih.govpitt.edu The development of small molecule inhibitors that can selectively modulate PKD activity offers a targeted approach to interfere with disease progression. nih.govresearchgate.net Inhibiting specific kinases involved in pathological processes has emerged as a successful strategy in drug development, particularly in oncology. nih.govresearchgate.netnih.gov Therefore, the pursuit of potent and selective PKD inhibitors is driven by the potential to develop novel therapies for a range of conditions where PKD dysregulation plays a significant role.
Discovery Trajectory of CID-797718 within Protein Kinase D Inhibitor Research
The discovery of this compound is closely intertwined with the search for selective inhibitors of Protein Kinase D, particularly PKD1. Early efforts to identify PKD-specific inhibitors were limited, with many existing kinase inhibitors lacking the desired selectivity. mdpi.comnih.govnih.gov The benzoxoloazepinolone compound CID-755673 was reported as the first potent and kinase-selective inhibitor for PKD1, identified through a high-throughput screening assay. mdpi.comnih.govpitt.edunih.gov
This compound is a structural analog of CID-755673 and was identified as a byproduct during the synthesis of CID-755673. nih.govnih.govcaymanchem.com Its discovery trajectory is therefore linked to the chemical synthesis and characterization efforts surrounding the development of CID-755673. While CID-755673 demonstrated promising potency and selectivity, this compound was found to be a less potent inhibitor of PKD1. nih.govnih.gov Subsequent structure-activity relationship (SAR) studies initiated with the chromenopyridine scaffold of this compound and its analogs revealed that chemical modifications often resulted in a complete loss of PKD1 inhibitory activity, leading to the exploration of alternative chemical series for developing more potent PKD inhibitors. nih.govresearchgate.net Thus, this compound played a role in the early structural exploration of PKD inhibitors, particularly in highlighting the importance of specific chemical features for maintaining inhibitory activity.
Detailed Research Findings
Research into this compound has primarily focused on characterizing its inhibitory activity against PKD1, often in comparison to its more potent analog, CID-755673.
In enzymatic assays, this compound demonstrated inhibitory activity against recombinant human PKD1. Using an IMAP-based fluorescence polarization assay, this compound showed an IC₅₀ value of 7.0 ± 0.8 µM for PKD1 inhibition. nih.gov In an orthogonal radiometric PKD kinase assay, this compound was found to be approximately 10-fold less potent than CID-755673, with an IC₅₀ value of 2.13 ± 0.21 µM against recombinant PKD1. nih.gov
Selectivity profiling indicated that this compound also inhibited other kinases, including CDK activating kinase (CAK) and polo-like kinase 1 (PLK1), with IC₅₀ values of 8.4 µM and 21.9 µM, respectively. nih.govcaymanchem.com It showed no significant activity against AKT (IC₅₀ > 50 µM). nih.govcaymanchem.com This profile suggested that this compound was less selective than CID-755673. nih.gov
In cellular contexts, the inhibitory effects of this compound were evaluated in prostate cancer cell lines. In LNCaP cells, this compound inhibited PKD1 activity with an IC₅₀ value of 0.21 µM. caymanchem.com However, in functional cellular assays such as wound healing and Matrigel invasion assays using DU145 prostate cancer cells, this compound did not significantly inhibit cell migration or invasion at a concentration of 25 µM, whereas CID-755673 showed significant inhibition at the same concentration. nih.gov Furthermore, this compound did not significantly reduce the phosphorylation levels of PKD1 at key regulatory sites (Ser⁷⁴² and Ser⁹¹⁶) in LNCaP cells at concentrations up to 50 µM, unlike CID-755673 which effectively blocked phosphorylation. nih.gov
These findings indicate that while this compound possesses inhibitory activity against PKD1 in enzymatic assays, its potency is considerably lower than that of CID-755673. Moreover, its less pronounced effects in cellular functional assays and on PKD1 phosphorylation suggest limitations in its cellular efficacy compared to CID-755673. Structure-activity relationship studies starting with this compound further supported its limited potential as a lead compound for developing potent PKD inhibitors, as modifications to its structure often led to a loss of activity. nih.govresearchgate.net
Table 1: Inhibitory Activity of this compound and CID-755673 against PKD1
| Compound | Assay Method | Target | IC₅₀ (µM) | Reference |
| This compound | IMAP-FP | PKD1 | 7.0 ± 0.8 | nih.gov |
| This compound | Radiometric Kinase Assay | PKD1 | 2.13 ± 0.21 | nih.gov |
| CID-755673 | IMAP-FP | PKD1 | 0.50 ± 0.03 | nih.gov |
| CID-755673 | Radiometric Kinase Assay | PKD1 | 0.182 ± 0.027 | nih.gov |
| This compound | Cellular (LNCaP cells) | PKD1 | 0.21 | caymanchem.com |
Table 2: Selectivity Profile of this compound
| Compound | Target | IC₅₀ (µM) | Reference |
| This compound | PKD1 | 7.0 ± 0.8 | nih.gov |
| This compound | CAK | 8.4 | nih.govcaymanchem.com |
| This compound | PLK1 | 21.9 | nih.govcaymanchem.com |
| This compound | AKT | >50 | nih.govcaymanchem.com |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
9-hydroxy-1,2,3,4-tetrahydrochromeno[3,4-b]pyridin-5-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO3/c14-7-3-4-10-9(6-7)8-2-1-5-13-11(8)12(15)16-10/h3-4,6,13-14H,1-2,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDZXTSOINJESSP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C(=O)OC3=C2C=C(C=C3)O)NC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80355368 | |
| Record name | 9-hydroxy-1,2,3,4-tetrahydrochromeno[3,4-b]pyridin-5-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80355368 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
370586-05-3 | |
| Record name | 9-hydroxy-1,2,3,4-tetrahydrochromeno[3,4-b]pyridin-5-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80355368 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Inhibitory Profile and Molecular Target Interactions of Cid 797718
Assessment of Kinase Inhibition Profile
Studies have evaluated the inhibitory activity of CID-797718 against a panel of kinases to determine its specificity and potency. The primary target identified for this compound is Protein Kinase D1. caymanchem.combiomol.comevitachem.comcymitquimica.comguidechem.comtargetmol.comcymitquimica.comcaymanchem.comadooq.comsmallmolecules.comsmallmolecules.comprobechem.comtargetmol.commedchemexpress.commedchemexpress.com
Research into Inhibition of Protein Kinase D1 Activity
This compound functions as an inhibitor of Protein Kinase D1 (PKD1). caymanchem.combiomol.comevitachem.comcymitquimica.comguidechem.comtargetmol.comcymitquimica.comcaymanchem.comadooq.comsmallmolecules.comsmallmolecules.comprobechem.comtargetmol.commedchemexpress.commedchemexpress.com In vitro studies using a radiometric PKD kinase assay determined an IC50 value of 2.13 ± 0.21 µM for recombinant human PKD1. nih.gov Another reported IC50 value for this compound against PKD1 is 7.0 ± 0.8 µM. nih.govcaymanchem.combiomol.comadooq.com In cell-based assays using LNCaP prostate cancer cells, this compound inhibited endogenous PKD1 activity with an IC50 value of 0.21 µM. caymanchem.combiomol.com
Studies on Effects on Related Kinases: CDK Activating Kinase and Polo-like Kinase 1
Beyond PKD1, this compound has also shown inhibitory activity against other kinases, including CDK activating kinase (CAK) and Polo-like kinase 1 (PLK1). caymanchem.combiomol.comevitachem.comguidechem.comcaymanchem.com Reported IC50 values are 8.4 µM for CAK and 21.9 µM for PLK1. caymanchem.combiomol.com These values indicate that this compound is less potent against CAK and PLK1 compared to its activity against PKD1 in cellular contexts. caymanchem.combiomol.com
Comparative Analysis with Parent Compound CID-755673 and Other Analogs
This compound is a structural analog and a byproduct of the synthesis of CID-755673. nih.govcaymanchem.commdpi.combiomol.com Comparative studies consistently show that this compound is significantly less potent as a PKD1 inhibitor than its parent compound, CID-755673. nih.govmdpi.comadooq.comnih.gov For instance, this compound was found to be approximately 10-fold less potent than CID-755673 in inhibiting recombinant PKD1 in vitro. nih.govmdpi.comadooq.comnih.gov While CID-755673 exhibited an IC50 of 182 ± 27 nM for recombinant PKD1 and 0.50 ± 0.03 µM in initial determinations, this compound had corresponding IC50 values of 2.13 ± 0.21 µM and 7.0 ± 0.8 µM, respectively. nih.govcaymanchem.com
In cell-based assays, this compound also demonstrated weaker effects compared to CID-755673. For example, this compound did not significantly reduce the phosphorylation levels of PKD1 at key activation sites (phospho-Ser742 or phospho-Ser916) in LNCaP cells at concentrations where CID-755673 showed near-complete blockade. nih.gov Functionally, this compound was much weaker at inhibiting prostate cancer cell proliferation, migration, and invasion compared to CID-755673. nih.govresearchgate.net
Efforts to improve the activity of this compound through structural modifications, such as substitution of the phenolic hydroxyl group, N-alkylation, and ortho-halogenation, resulted in a complete loss of PKD1 activity, leading to the abandonment of the chromenopyridine scaffold for further optimization. mdpi.comnih.gov Another analog of this compound, kb-NB77-78, has been reported to show no PKD inhibitory activity. medchemexpress.commedchemexpress.commedchemexpress.com
Here is a table summarizing the inhibitory activity of this compound and CID-755673 against selected kinases:
| Compound | Kinase | IC50 (µM) | Assay Type | Reference |
| This compound | PKD1 | 2.13 ± 0.21 | Radiometric Assay | nih.gov |
| This compound | PKD1 | 7.0 ± 0.8 | IMAP-based FP/TR-FRET | nih.govcaymanchem.combiomol.com |
| This compound | PKD1 | 0.21 | Cell-based (LNCaP) | caymanchem.combiomol.com |
| This compound | CAK | 8.4 | IMAP-based FP/TR-FRET | caymanchem.combiomol.com |
| This compound | PLK1 | 21.9 | IMAP-based FP/TR-FRET | caymanchem.combiomol.com |
| This compound | AKT | >50 | IMAP-based FP/TR-FRET | caymanchem.combiomol.com |
| CID-755673 | PKD1 | 0.182 ± 0.027 | Radiometric Assay | nih.gov |
| CID-755673 | PKD1 | 0.50 ± 0.03 | IMAP-based FP/TR-FRET | nih.govcaymanchem.combiomol.com |
| CID-755673 | PLK1 | 20.3 ± ? | IMAP-based FP/TR-FRET | nih.gov |
| CID-755673 | CAK | >15 | IMAP-based FP/TR-FRET | nih.gov |
| CID-755673 | AKT | >50 | IMAP-based FP/TR-FRET | nih.gov |
Characterization of Molecular Interactions with Target Proteins
Understanding the molecular interactions between this compound and its target proteins, particularly PKD1, is crucial for elucidating its mechanism of inhibition. drugtargetreview.comgeneticsmr.orgpatsnap.comnih.gov
Investigation of Binding Site Specificity and ATP Competitiveness
Research into the binding site specificity and ATP competitiveness of this compound provides insights into how it interacts with the kinase domain of its targets. nih.govmrc.ac.ukplos.orgelifesciences.orgnih.gov While detailed studies specifically on the binding site of this compound are limited, information about its parent compound, CID-755673, offers some context due to their structural similarity. CID-755673 has been shown to be a non-ATP-competitive inhibitor of PKD1. nih.gov This implies that CID-755673 does not compete with ATP for binding to the active site of the kinase. nih.govmrc.ac.ukplos.org Varying ATP concentrations did not significantly alter the IC50 values of CID-755673, and Eadie-Hofstee plots indicated that increasing concentrations of the inhibitor decreased Vmax without altering Km, consistent with non-competitive inhibition. nih.gov
Given that this compound is a structural analog of CID-755673, it is possible that it shares a similar non-ATP-competitive binding mechanism, although this requires direct experimental validation. nih.govmdpi.com The fact that CID-7979718 is less potent suggests potential differences in binding affinity or interactions with the kinase domain compared to CID-755673.
Cellular and in Vitro Biological Activities of Cid 797718
Modulation of Cellular Proliferation
The impact of CID-797718 on cellular proliferation has been examined in prostate cancer cell models. These studies provide insight into its potential antiproliferative effects.
Effects on Prostate Cancer Cell Lines (LNCaP, PC3)
Studies have evaluated the effects of this compound on the proliferation of established prostate cancer cell lines, specifically LNCaP and PC3 cells. LNCaP cells are commonly used models for androgen-dependent prostate cancer, while PC3 cells represent an androgen-independent and highly metastatic form of the disease. nih.govcytion.comnih.gov In experiments comparing this compound to its structural analogue, CID755673, this compound was found to be considerably less potent in inhibiting PC3 cell proliferation at a concentration of 25 μM. nih.gov
Cell Cycle Phase Distribution Analysis (G2/M arrest)
Analysis of cell cycle phase distribution is a method used to understand how a compound affects the progression of cells through the cell cycle. While its analogue CID755673 was shown to induce G2/M phase cell cycle arrest, investigations into the effects of this compound on cell cycle distribution in prostate cancer cells suggested it did not induce the same significant G2/M arrest observed with the more potent analogue. nih.gov The G2/M phase is a critical checkpoint before cell division. researchgate.netbiorxiv.orgnih.gov
Regulation of Cell Migration and Invasion
The ability of cancer cells to migrate and invade surrounding tissues is crucial for metastasis. In vitro assays are employed to assess the effects of compounds on these processes. cellbiolabs.comcsic.es
In Vitro Motility Assays (Wound Healing Assay)
The wound healing assay is a standard technique used to measure the migratory capacity of a cell population by observing their movement into a created cell-free area. 4dcell.comspringernature.comwikipedia.org In studies utilizing DU145 prostate cancer cells, which are also used to evaluate migration and invasion nih.gov, this compound was tested in wound healing assays. At a concentration of 25 μM, this compound did not significantly inhibit wound closure when compared to the vehicle control (DMSO). nih.govresearchgate.net
Impact on Invasive Potential (Matrigel Invasion Assay)
The Matrigel invasion assay is an in vitro method that assesses the ability of cells to degrade and traverse an artificial extracellular matrix barrier, mimicking the process of invasion through basement membranes in the body. snapcyte.comsigmaaldrich.comcorning.comfrontiersin.org When evaluated in DU145 cells using a Matrigel invasion assay, this compound at a concentration of 25 μM demonstrated no significant inhibitory effects on tumor cell invasion compared to the control group. nih.gov
Influence on Intracellular Signaling Pathways
This compound has been characterized for its activity against specific intracellular signaling molecules, particularly kinases. Intracellular signaling pathways regulate a wide array of cellular functions, including growth, proliferation, and motility. nih.govebi.ac.uk
This compound functions as an inhibitor of protein kinase D1 (PKD1), with an in vitro inhibitory concentration 50% (IC50) of 7 µM. caymanchem.combioscience.co.uknih.govadooq.com Beyond PKD1, it also exhibits inhibitory activity against CDK activating kinase (CAK) and polo-like kinase 1 (PLK1), with IC50 values of 8.4 µM and 21.9 µM, respectively. caymanchem.combioscience.co.uk Notably, this compound shows no significant activity against AKT, with an IC50 greater than 50 µM. caymanchem.combioscience.co.uk
In cellular contexts, specifically in LNCaP cells, this compound inhibits endogenous PKD1 activity with a lower IC50 of 0.21 µM. caymanchem.combioscience.co.uk Compared to its analogue CID755673, this compound is generally described as a weaker or less potent inhibitor of PKD1. nih.govresearchgate.netcaymanchem.comnih.govadooq.com Further research indicated that this compound did not significantly reduce the phosphorylation levels of PKD1 at serine residues 742 and 916 in LNCaP cells, or only caused a slight reduction at a high concentration of 50 μM, unlike the potent effect observed with CID755673. nih.gov
In Vitro Kinase Inhibition Profile of this compound
| Kinase | IC50 (in vitro) | Source |
|---|---|---|
| PKD1 | 7 µM | caymanchem.combioscience.co.uk |
| CAK | 8.4 µM | caymanchem.combioscience.co.uk |
| PLK1 | 21.9 µM | caymanchem.combioscience.co.uk |
Cellular PKD1 Inhibition by this compound
| Cell Line | Target | IC50 (cellular) | Source |
|---|
Summary of this compound Effects on Prostate Cancer Cells (25 µM)
| Cell Line | Proliferation | Migration (Wound Healing) | Invasion (Matrigel) | Source |
|---|---|---|---|---|
| PC3 | Much weaker inhibition than CID755673 | Not evaluated in source | Not evaluated in source | nih.gov |
| DU145 | Not evaluated in source | No significant inhibition | No significant inhibition | nih.govresearchgate.net |
Research on Regulation of Histone Deacetylase Nuclear Export
Protein Kinase D (PKD) has been implicated in the regulation of nuclear export of Class IIa histone deacetylases (HDACs), such as HDAC5. pitt.edunih.govnih.gov Class IIa HDACs play a role in transcriptional regulation by deacetylating histones and other non-histone proteins, and their localization within the cell influences their activity. uniprot.orge-dmj.orge-dmj.org Signal-dependent nuclear export of these HDACs can lead to the derepression of target genes. nih.govnih.gov
Studies investigating the biological actions of the potent PKD1 inhibitor, CID-755673, have shown that it can inhibit phorbol (B1677699) ester-induced nuclear exclusion of Class IIa histone deacetylase 5. pitt.edu This finding suggests that PKD activity is involved in the mechanism regulating HDAC5 nuclear export.
This compound, being a less potent inhibitor of PKD1 compared to CID-755673, has also been examined. nih.govpitt.eduadooq.com While CID-755673 demonstrated clear inhibitory effects on cellular processes downstream of PKD activation, the impact of this compound on these specific events, including HDAC nuclear export, appears to be significantly less pronounced or absent at comparable concentrations. nih.govpitt.edu The difference in potency between this compound and CID-755673 in inhibiting PKD1 likely underlies their differential effects on downstream cellular events such as HDAC nuclear export.
Studies on Crosstalk with Protein Kinase C Signaling
Protein Kinase D (PKD) activity is known to be regulated through a mechanism dependent on Protein Kinase C (PKC). nih.govpitt.eduresearchgate.net PKC isoforms can activate PKD by directly binding and phosphorylating specific serine residues in the PKD activation loop. nih.govpitt.edu This establishes a canonical PKC/PKD pathway that influences various cellular responses, including proliferation, survival, and protein transport. nih.gov
Research indicates that CID-755673 is capable of selectively blocking PKD-mediated cellular responses without significantly altering the activities of upstream broad-spectrum kinases like PKC. nih.gov This selectivity is therapeutically relevant as it suggests that targeting PKD downstream of PKC might offer a way to modulate signaling pathways with potentially fewer side effects compared to directly targeting PKC. nih.gov
As a structural analog and less potent PKD1 inhibitor than CID-755673, this compound is also understood within the context of this PKC/PKD signaling axis. nih.govpitt.eduadooq.com While this compound inhibits PKD1, its lower potency suggests that its effects on cellular processes driven by the PKC/PKD pathway are less pronounced than those of CID-755673. nih.govpitt.edu The available data primarily characterizes this compound as an inhibitor acting on PKD, which is downstream of PKC activation. Direct evidence detailing this compound's specific involvement in crosstalk mechanisms between PKC signaling and other pathways, beyond its role as a PKD inhibitor, is not extensively described in the provided information. Crosstalk between PKC and other signaling pathways, such as G proteins or PI3K/AKT, has been reported in other biological contexts, illustrating the complex nature of cellular signaling networks. nih.govnih.gov However, the specific implications of this compound in such crosstalk events require further dedicated investigation.
In Vitro PKD1 Inhibitory Activity of this compound
Research has quantified the inhibitory potency of this compound against PKD1 in vitro. The reported IC50 values demonstrate that this compound is a less potent inhibitor of PKD1 compared to CID-755673. nih.govpitt.edunih.govadooq.comresearchgate.net
| Compound | Target | Assay Type | IC50 (μM) | Reference |
| This compound | PKD1 | In vitro | 7.0 ± 0.8 | nih.govpitt.eduadooq.com |
| This compound | PKD1 | IMAP-FP | 13.7 ± 0.42 | nih.govresearchgate.net |
| This compound | PKD1 | Radiometric | 2.34 ± 0.16 | nih.govresearchgate.net |
| CID-755673 | PKD1 | In vitro | 0.50 ± 0.03 | nih.govpitt.eduadooq.com |
| CID-755673 | PKD1 | Radiometric | 0.182 ± 0.027 | pitt.edu |
Note: The data presented in this table are derived from the cited research findings and represent the reported in vitro inhibitory activities.
Structure Activity Relationship Sar Studies and Analog Development of Cid 797718
Elucidation of Pharmacophoric Requirements for PKD1 Inhibition
Initial structure-activity relationship studies focusing on the chromenopyridine-based CID-797718 revealed a narrow range for structural modifications that would retain or enhance PKD1 inhibitory activity. Efforts to modify the compound through various functionalizations indicated a strong dependence of activity on the specific chemical features and their positions on the scaffold nih.gov. The lack of tolerance for modifications at certain positions suggested specific pharmacophoric requirements for effective interaction with the PKD1 enzyme. The subsequent abandonment of the chromenopyridine scaffold after these initial modifications proved unsuccessful further underscored that the inherent structural presentation of potential binding elements within this core was not optimal for potent PKD1 inhibition compared to other scaffolds like the benzofuroazepinone found in CID-755673 nih.gov.
Analog Synthesis and Efficacy Evaluation Based on the Chromenopyridine Scaffold
A series of analogs based on the chromenopyridine scaffold of this compound were synthesized to evaluate the impact of specific structural changes on PKD1 inhibitory activity nih.govmdpi.com. These modifications primarily focused on the phenolic hydroxyl group and the nitrogen atom within the scaffold, as well as halogenation of the aryl moiety nih.gov.
Impact of Phenolic Hydroxyl Group Modifications
Modifications to the phenolic hydroxyl group of this compound were explored. These included allylation, which yielded the derivative kb-NB77-83, and protection with a tert-butyldimethylsilyl (TBS) group, resulting in the analog kb-NB77-78 nih.govmdpi.com. Further treatment of kb-NB77-78 with CbzCl led to the formation of the desilylated carbamate (B1207046) kb-NB77-91 nih.govmdpi.com. Efficacy evaluation demonstrated that these substitutions of the phenolic hydroxyl group resulted in a complete loss of PKD1 inhibitory activity nih.gov.
Effects of N-Alkylation and Halogenation on Inhibitory Activity
Investigations also included N-alkylation and ortho-halogenation of the chromenopyridine scaffold of this compound nih.govmdpi.com. Similar to the modifications of the phenolic hydroxyl group, both N-alkylation and the introduction of a chlorine atom via ortho-halogenation led to a complete loss of PKD1 inhibitory activity nih.govmdpi.com. These findings indicated that modifications at these positions were not tolerated and were detrimental to the compound's ability to inhibit PKD1.
The PKD1 inhibitory activities of this compound and its chromenopyridine-based analogs are summarized in the table below:
| Compound | Modification | PKD1 Inhibitory Activity (IC₅₀) |
| This compound | Parent Compound | 13.7 ± 0.42 µM nih.gov |
| kb-NB77-83 | Phenolic Hydroxyl Allylation | Not inhibitory nih.gov |
| kb-NB77-78 | Phenolic Hydroxyl TBS-Protection | Not inhibitory nih.gov |
| kb-NB77-91 | Phenolic Hydroxyl Carbamate | Not inhibitory nih.gov |
| kb-NB96-47-1 | Ortho-Halogenation (Cl) | Not inhibitory nih.gov |
Note: n.d. = not determined
Strategic Derivatization and Scaffold Optimization
Exploration of Fused Lactam Ring Size and Heterocycle Variation
While extensive studies on fused lactam ring size and heterocycle variation were not pursued within the this compound chromenopyridine series due to the lack of initial promising results, research on related scaffolds, such as the benzofuroazepinone of CID-755673, highlighted the significance of these structural elements for PKD1 inhibition nih.govnih.gov. For instance, changing the size of the fused lactam ring in analogs of CID-755673 from a seven-membered to a six- or eight-membered ring resulted in reduced inhibitory activity nih.govnih.gov. Furthermore, variations in the core heterocycle, such as exchanging the furan (B31954) in CID-755673 with a thiophene (B33073) (as in kb-NB142-70), demonstrated a significant impact on potency, with the thiophene analog showing considerably higher activity nih.gov. The lower activity of this compound, which features a pyran core compared to the furan core of the more potent CID-755673, also implicitly supports the importance of heterocycle composition for PKD1 inhibition nih.gov. These findings from studies on related scaffolds underscored the critical role of the fused ring system and heterocycle in establishing favorable interactions within the PKD1 binding site, reinforcing the decision to move away from the chromenopyridine scaffold for further optimization nih.govnih.gov.
Preclinical Research Applications and Models for Cid 797718 Analogs
Utilization of In Vitro Cell-Based Assays for Efficacy
In vitro cell-based assays represent a foundational step in preclinical research, offering a controlled environment to assess the direct impact of therapeutic compounds on cancer cells. For CID-797718 analogs like CID-078, these assays have been instrumental in determining cellular sensitivity, elucidating the mechanism of action, and identifying predictive biomarkers. biospace.comresearchgate.net
Detailed research findings indicate that CID-078, an orally bioavailable macrocycle, potently and selectively disrupts the protein-protein interaction between cyclins A and B and their substrates that contain the RxL motif, such as E2F and Myt1. biospace.comcirclepharma.com This disruption leads to synthetic lethality in tumors with a dysregulated CDK-RB-E2F axis, which results in elevated E2F activity. bioworld.comcirclepharma.com Mechanistic studies in various cancer cell lines have shown that treatment with CID-078 induces significant DNA damage and causes cell cycle arrest at the G2/M transition, ultimately leading to apoptotic cell death. researchgate.netbioworld.combioworld.com This is achieved through the activation of the spindle assembly checkpoint (SAC). bioworld.combiorxiv.orgbioworld.com
The efficacy of CID-078 has been demonstrated across a panel of cancer cell lines, including those for small-cell lung cancer (SCLC), non-small-cell lung cancer (NSCLC), and neuroblastoma. bioworld.combioworld.comcirclepharma.com Sensitivity to the compound has been correlated with specific molecular signatures; tumor cells with high E2F target and G2M checkpoint hallmark pathway scores, as well as elevated expression of E2F1 and ESPL1 (separase), tend to show a more favorable response. circlepharma.combioworld.com For instance, in neuroblastoma cell lines, MTT assays distinguished between highly sensitive and less sensitive lines, with GI50 values varying significantly. bioworld.com In SH-SY5Y neuroblastoma cells where CDKN2A was inactivated, sensitivity to CID-078 increased dramatically, with GI50 values dropping from over 10 µM to the low nanomolar range. bioworld.com
| Cancer Type | Cell Line | Sensitivity to CID-078 | Key Findings |
|---|---|---|---|
| Neuroblastoma | SKNSH, NGP, SJNB6, SHEP2, NMB, LAN-1, KPNYN, SJNB8 | High | Demonstrated high sensitivity in MTT assays. bioworld.com |
| Neuroblastoma | CHLA90, SY5Y WT, GIMEN, TR14, SKNAS | Low | Demonstrated low sensitivity in MTT assays. bioworld.com |
| Neuroblastoma | SH-SY5Y C7.3 & C8.10 (CDKN2A inactivated) | High (GI50: 55 nM & 6 nM) | Inactivation of CDKN2A significantly increased sensitivity compared to wild-type. bioworld.com |
| SCLC | NCI-H446 | Sensitive | Induced DNA damage, G2/M phase arrest, and increased p-separase (S1126). bioworld.comcirclepharma.com |
| SCLC & NSCLC | 45 SCLC and 98 NSCLC cell lines | Variable | Sensitivity correlated with high E2F targets and G2M checkpoint hallmark pathway scores. circlepharma.com |
Application in Murine Models of Disease Pathogenesis
Murine models are a critical component of preclinical research, allowing for the evaluation of a compound's anti-tumor activity within a complex biological system. bioworld.com These models have been extensively used to confirm the in vivo efficacy of this compound analogs. circlepharma.com
While genetically engineered mouse models (GEMMs) are valuable tools in cancer research for studying the role of specific genes in tumor development, information regarding the specific application of this compound analogs in these models is not detailed in the available research.
Patient-derived xenograft (PDX) models, where tumor tissue from a patient is implanted into immunodeficient mice, are considered to be highly representative of human tumor biology. Analogs of this compound have demonstrated robust, single-agent anti-tumor activity across a wide range of PDX models. biospace.com
Studies have shown that CID-078 induces tumor regression in PDX models of SCLC, NSCLC, and both triple-negative breast cancer (TNBC) and ER+/HER2- breast cancer. biospace.comcirclepharma.combioworld.com The efficacy observed in these in vivo models is consistent with the proposed mechanism of action, with response correlating to the same biomarkers identified in vitro, such as high E2F/G2M hallmark scores and elevated E2F1 and ESPL1 gene expression. circlepharma.com For example, in chemotherapy-resistant SCLC PDX models, orally administered CID-078 analogs robustly inhibited tumor growth. biorxiv.orgbioworld.comnih.gov Similarly, in breast cancer PDX models, CID-078 treatment was well-tolerated and demonstrated significant anti-tumor activity, particularly in models with high E2F pathway scores. circlepharma.com
| Cancer Type | PDX Model | Compound | Key Findings |
|---|---|---|---|
| SCLC | DFCI 393 & DFCI 402 | CIRc-014 (Oral) | Robustly inhibited tumor growth in chemotherapy-resistant models. biorxiv.orgresearchgate.net |
| SCLC | LUX083 | CID-078 (Oral) | Demonstrated single-agent efficacy. circlepharma.com |
| NSCLC | Not Specified | CID-078 (Oral) | Demonstrated monotherapy benefit in a model with favorable biomarker characteristics. bioworld.com |
| Breast Cancer (TNBC) | PDX098 | CID-078 (Oral) | Showed significant anti-tumor activity. circlepharma.com |
| Breast Cancer (ER+/HER2-) | PDX474.7 | CID-078 (Oral) | Demonstrated anti-tumor efficacy. circlepharma.com |
| Breast Cancer | 8 different models | CID-078 (Oral) | Anti-tumor activity correlated with higher expression of E2F/G2M hallmark scores. circlepharma.com |
Assessment in Three-Dimensional Human Tissue-Based Systems
Three-dimensional (3D) human tissue-based systems, such as patient-derived organoids (PDOs), are emerging as advanced preclinical models that more accurately replicate the complex architecture and microenvironment of human tumors. nih.govthepsci.eu These models bridge the gap between 2D cell culture and in vivo studies. researchgate.net
The preclinical evaluation of CID-078 has incorporated these innovative models. A CellTiter-Glo assay revealed high sensitivity to CID-078 in multiple neuroblastoma patient-derived organoid models, including 691T, 691B, NB129, 717T, NB039, and NB139. bioworld.com This finding in a 3D system reinforces the potential efficacy of the compound, as organoids often better predict patient response than traditional cell lines. researchgate.netmdpi.com The successful application of PDOs in testing CID-078 highlights the value of these systems for evaluating the efficacy of novel cancer therapeutics in a patient-relevant context. bioworld.com
Advanced Methodologies for Characterizing Cid 797718 and Its Interactions
High-Throughput Screening and Secondary Confirmation Assays
High-Throughput Screening (HTS) is a foundational technology in modern drug discovery that allows for the rapid testing of tens of thousands to millions of chemical compounds against a specific biological target. springernature.comnih.gov The primary goal of HTS is to identify "hits"—compounds that demonstrate a desired activity, such as inhibiting an enzyme or binding to a receptor. These assays are typically automated and miniaturized, often using 384-well or 1536-well plates, to maximize efficiency and minimize cost. researchgate.net Detection methods are varied and include fluorescence, luminescence, and absorbance measurements. nih.gov For instance, a common approach is a fluorescence-based assay where the conversion of a substrate by an enzyme results in a fluorescent product; an inhibitor would prevent this signal from developing. nih.gov
Once initial hits are identified, they must undergo a series of secondary confirmation assays to eliminate false positives and validate their activity. nih.gov False positives can arise from various artifacts, such as compound interference with the detection technology. Secondary assays are designed to confirm the compound's binding to the target and its mechanism of action using different, often label-free, technologies. nih.gov This validation process ensures that only the most promising and authentic hits are advanced to the next stage of lead optimization. nih.gov
Biophysical Techniques for Molecular Interaction Analysis
Biophysical techniques are essential for characterizing the direct physical interactions between a compound and its biological target. researchgate.netresearchgate.netnih.gov These methods provide critical data on binding affinity, kinetics (the rates of association and dissociation), thermodynamics, and the structural details of the interaction. nih.gov Such information is invaluable for understanding how a compound works and for guiding its chemical optimization to improve potency and selectivity.
Surface Plasmon Resonance (SPR) Spectroscopy
Surface Plasmon Resonance (SPR) is a label-free optical technique used to measure molecular interactions in real-time. researchgate.net The method involves immobilizing one molecule (the "ligand," e.g., a target protein) onto a sensor chip with a thin metal film, typically gold. mdpi.com A solution containing the other molecule (the "analyte," e.g., a potential drug compound) is then flowed over this surface. researchgate.net When the analyte binds to the immobilized ligand, it causes a change in the refractive index at the sensor surface, which is detected as a shift in the resonance angle of reflected light. mdpi.comnih.gov
This change is measured in Resonance Units (RU) and is directly proportional to the mass accumulating on the sensor surface. mdpi.com By monitoring these changes over time, researchers can determine the association rate (k_a) and dissociation rate (k_d) of the interaction, from which the equilibrium dissociation constant (K_D), a measure of binding affinity, can be calculated. researchgate.net
Nuclear Magnetic Resonance (NMR) Spectroscopy for Ligand Binding and Structure Determination
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique that provides atomic-resolution information about molecular structure, dynamics, and interactions in solution. nih.govresearchgate.net In the context of drug discovery, NMR is particularly useful for studying ligand binding. springernature.comsemanticscholar.org One common approach, known as ligand-observed NMR, monitors the NMR signals of the small molecule (the ligand). When the ligand binds to a much larger protein target, its NMR signals can change, for example, by broadening or shifting, which confirms binding. researchgate.net
Alternatively, protein-observed NMR involves monitoring the signals of an isotopically labeled (e.g., ¹⁵N or ¹³C) protein. nih.gov When a ligand binds, it causes chemical shift perturbations in the signals of amino acid residues at or near the binding site. nih.gov This not only confirms the interaction but also maps the precise location of the binding site on the protein's surface. This information is crucial for understanding the mechanism of action and for structure-based drug design. researchgate.net
X-ray Crystallography for Co-crystal Structure Determination
X-ray crystallography is the leading method for determining the precise three-dimensional atomic structure of molecules, including protein-ligand complexes. researchgate.netnih.govyoutube.com The technique requires the molecule of interest to be in a crystalline form. When a beam of X-rays is directed at the crystal, the electrons in the atoms diffract the X-rays in a specific pattern. researchgate.net By measuring the angles and intensities of these diffracted beams, scientists can calculate an electron density map and, from that, build an atomic model of the molecule. researchgate.netyoutube.com
In drug discovery, a key application is co-crystallization, where a target protein is crystallized in the presence of a ligand. mdpi.com Solving the structure of this co-crystal reveals the exact binding mode of the ligand, showing all the specific atomic interactions (e.g., hydrogen bonds, hydrophobic contacts) between the compound and the protein. mdpi.com This detailed structural information is exceptionally valuable for medicinal chemists to design more potent and selective derivatives. nih.govusp.org
Dynamic Light Scattering for Particle Size Analysis
Dynamic Light Scattering (DLS), also known as Photon Correlation Spectroscopy (PCS), is a technique used to determine the size distribution of small particles or molecules in a solution. jordilabs.commicrotrac.comnih.gov The method works by illuminating a sample with a laser and measuring the fluctuations in the intensity of the scattered light over time. anton-paar.com These fluctuations are caused by the random Brownian motion of the particles in the suspension. jordilabs.commicrotrac.com
Smaller particles move more rapidly, causing faster fluctuations in the scattered light, while larger particles move more slowly, leading to slower fluctuations. jordilabs.comtaylorandfrancis.com By analyzing the rate of these intensity fluctuations, the diffusion coefficient of the particles can be calculated. The hydrodynamic diameter of the particles is then determined using the Stokes-Einstein equation, which relates diffusion to size, temperature, and solvent viscosity. microtrac.comtaylorandfrancis.com In drug discovery, DLS is often used to assess the quality of protein preparations, checking for aggregation, and to study the formation of protein-ligand complexes. researchgate.net
Computational Approaches in Drug Discovery
Computational approaches, often grouped under the term Computer-Aided Drug Design (CADD), are integral to modern pharmaceutical research, helping to accelerate the discovery process and reduce costs. nih.govcgu.edu.twmdpi.com These methods are broadly divided into two categories: structure-based drug design (SBDD) and ligand-based drug design (LBDD). cgu.edu.tw
SBDD relies on knowing the three-dimensional structure of the target protein, typically obtained from X-ray crystallography or NMR. cgu.edu.tw Techniques like molecular docking are used to computationally predict how different small molecules might fit into the target's binding site and to estimate their binding affinity. nih.gov This allows for the virtual screening of vast chemical libraries to identify promising candidates. nih.gov
Broader Implications and Future Research Directions
Potential for Isoform-Selective Protein Kinase D Inhibition
Protein Kinase D exists in three isoforms: PKD1, PKD2, and PKD3. nih.gov Research indicates that CID-797718 acts as a PKD1 inhibitor. caymanchem.comadooq.comtargetmol.com While its more potent analog, CID-755673, exhibits greater selectivity for PKD1 over other kinases like PLK1, CAK, and AKT, this compound is described as being less potent and significantly less selective than CID-755673. nih.govpitt.edu
Studies have determined the inhibitory concentrations (IC₅₀) of this compound against PKD1 and other kinases. An initial determination showed an IC₅₀ of 7.0 ± 0.8 μM for PKD1 using an IMAP-based fluorescence polarization assay. nih.govpitt.edu Further radiometric kinase assays confirmed this compound as a less potent inhibitor of recombinant human PKD1 in vitro compared to CID-755673, with an IC₅₀ of 2.13 ± 0.21 μM. nih.gov In cellular contexts, this compound inhibited endogenous PKD1 activity in LNCaP prostate cancer cells with an IC₅₀ value of 0.21 μM. caymanchem.com
The following table summarizes the inhibitory activity of this compound against PKD1 and other kinases:
| Kinase | IC₅₀ (μM) (IMAP-based FP) nih.govpitt.edu | IC₅₀ (μM) (Radiometric Assay) nih.gov | IC₅₀ (μM) (Cellular - LNCaP) caymanchem.com |
| PKD1 | 7.0 ± 0.8 | 2.13 ± 0.21 | 0.21 |
| CAK | 8.4 caymanchem.com | Not specified | Not specified |
| PLK1 | 21.9 caymanchem.com | Not specified | Not specified |
| AKT | >50 caymanchem.com | Not specified | Not specified |
Note: The IC₅₀ values can vary depending on the assay method used.
The observed differences in potency and selectivity between this compound and CID-755673 highlight the importance of structural features for kinase inhibition and selectivity, providing a basis for the design of more specific inhibitors. mdpi.com Efforts to improve the activity of this compound through structural modifications, such as substitution of the phenolic hydroxyl group, N-alkylation, and ortho-halogenation, resulted in a complete loss of PKD1 activity, leading researchers to abandon the chromenopyridine scaffold of this compound in favor of other structural classes. mdpi.com
Challenges in Translating In Vitro Findings to In Vivo Efficacy
The transition from in vitro studies to in vivo efficacy presents significant challenges in drug discovery, and this is relevant to the research on PKD inhibitors like this compound. While in vitro studies allow for controlled examination of a compound's effects on isolated enzymes, cells, or tissues, the complex environment of a living organism introduces numerous variables that can influence a drug's behavior and effectiveness. researchgate.netsygnaturediscovery.combiointron.com
Factors such as absorption, distribution, metabolism, and excretion (ADME) play a crucial role in vivo. researchgate.netsygnaturediscovery.combiointron.com A compound that shows potent inhibitory activity against a target enzyme in vitro may have poor bioavailability, be rapidly metabolized into inactive forms, or fail to reach sufficient concentrations at the target site in vivo. sygnaturediscovery.combiointron.com
Furthermore, the cellular context and the presence of interacting signaling pathways in vivo can differ significantly from simplified in vitro systems. researchgate.netsygnaturediscovery.com The efficacy of a kinase inhibitor in vivo can be influenced by off-target effects, interactions with other proteins, and the dynamic nature of biological systems. researchgate.netsygnaturediscovery.com
In the context of this compound, which was found to be less potent and selective than CID-755673 in vitro, translating its effects to an in vivo setting would likely face considerable hurdles. nih.gov Studies comparing CID-755673 and this compound in cultured cells showed that the weaker analog, this compound, did not significantly inhibit processes like tumor cell invasion or wound closure at concentrations where CID-755673 was effective. nih.govresearchgate.net This suggests that the reduced potency observed in vitro translates to diminished functional effects in a more complex cellular environment, which would likely be further amplified in a complete living system.
Predicting in vivo outcomes based solely on in vitro data is complex, and a strong correlation is not always observed. researchgate.netnih.govnih.gov Host factors, disease model validity, and the interplay of multiple biological processes contribute to this complexity. researchgate.netsygnaturediscovery.comnih.gov Therefore, moving from in vitro characterization of compounds like this compound to assessing their potential in vivo efficacy requires careful consideration of these translational challenges and the use of appropriate preclinical models. sygnaturediscovery.com
Opportunities for Combination Therapeutic Strategies
While this compound itself may have limitations as a single therapeutic agent due to its potency and selectivity profile compared to other PKD inhibitors, research into PKD inhibition in general suggests opportunities for combination therapeutic strategies. nih.govnih.gov Targeting PKD, which is involved in various cellular processes including proliferation, survival, migration, and invasion, holds potential in diseases such as cancer and cardiovascular disorders. nih.govmdpi.comnih.gov
Studies on more potent PKD inhibitors, such as CID-755673 and CRT0066101, have explored their use in combination with other therapeutic agents, particularly in cancer. nih.gov For instance, inhibition of PKD by CRT0066101 has been shown to enhance the cytotoxic effect of the multikinase inhibitor regorafenib (B1684635) in colon cancer cell lines by synergistically inducing apoptosis. nih.gov PKD inhibitors have also been shown to synergize with chemotherapeutics like paclitaxel (B517696) and cisplatin (B142131) in certain contexts. nih.gov
Although specific combination studies involving this compound were not prominently found in the search results, the general principle of combining PKD inhibition with other targeted therapies or conventional treatments could be a relevant area for future exploration, especially if more potent and selective analogs based on the structural insights gained from compounds like this compound are developed. mdpi.com The rationale for such combinations lies in potentially overcoming resistance mechanisms, enhancing therapeutic efficacy, or reducing the required dose of individual agents, thereby potentially minimizing off-target effects. researchgate.net
The success of combination therapies often relies on understanding the underlying biological pathways and how inhibiting PKD intersects with the mechanisms of action of other drugs. mdpi.comnih.gov Further research into the specific biological roles of different PKD isoforms and how their inhibition by compounds like this compound (or its potential successors) impacts various signaling networks would be crucial for designing effective combination strategies.
Unexplored Biological Functions and Pathway Intersections
Despite the known roles of Protein Kinase D in processes like protein transport, cell proliferation, migration, and invasion, there remain unexplored biological functions and pathway intersections that compounds like this compound could help elucidate. nih.govmdpi.com PKD is a downstream target of diacylglycerol and phorbol (B1677699) esters, acting within the DAG/PKC/PKD pathway. mdpi.com However, its involvement extends to regulating NF-κB signaling, gene expression via histone deacetylases (HDACs), and immune responses. mdpi.com
Given that this compound is a less potent inhibitor than CID-755673, it might be a useful tool for studying PKD-mediated processes where a partial or less complete inhibition is desired, potentially revealing nuances in pathway regulation that are masked by more potent inhibitors. nih.gov However, its lower selectivity compared to CID-755673 also means that any observed effects could be due to off-target inhibition, necessitating careful experimental design and validation. nih.govpitt.edu
Future research could utilize this compound or its improved analogs to investigate the specific contributions of PKD1 inhibition to various cellular and physiological processes. For instance, exploring the impact of selective PKD1 inhibition on specific aspects of immune cell function, or its role in less-characterized signaling cascades, could reveal novel biological insights. The development of more selective inhibitors based on the structural class of this compound could be instrumental in dissecting the specific roles of individual PKD isoforms and their interactions with other cellular pathways. mdpi.com
Understanding the full spectrum of biological functions regulated by PKD and how they intersect with other major signaling networks remains an active area of research. Compounds like this compound, even with their limitations, contribute to the chemical biology toolbox available for probing these complex biological systems and identifying potential new therapeutic targets or strategies.
Q & A
Q. How should experimental designs using CID-797718 be structured to investigate its role in serine/threonine kinase pathways?
- Methodological Answer : Begin with in vitro kinase assays to confirm inhibition of PKD1 (Protein Kinase D1), using recombinant enzymes and ATP-competitive activity measurements. Include dose-response curves (e.g., 0.1–10 µM) to determine IC50 values . For cell-based studies, pre-treat cells with this compound (dissolved in DMSO, stored at -20°C) and validate target engagement via Western blotting for phosphorylated PKD substrates (e.g., HDAC5). Use negative controls (DMSO-only) and positive controls (known PKD inhibitors) to isolate compound-specific effects .
Q. What are the critical storage and handling protocols to ensure this compound stability in experimental settings?
- Methodological Answer : Store lyophilized powder at -20°C (stable for 3 years) and prepared DMSO stock solutions at -80°C (stable for 1 year). Avoid repeated freeze-thaw cycles by aliquoting into single-use volumes. Before use, warm DMSO stocks to room temperature and vortex to ensure homogeneity. Confirm solubility in aqueous buffers (e.g., PBS) using dynamic light scattering to rule out precipitation .
Q. How can researchers validate the specificity of this compound for PKD1 against off-target kinases?
- Methodological Answer : Perform broad-spectrum kinase profiling using panels like Eurofins’ KinaseProfiler™ or Reaction Biology’s Kinase HotSpot℠. Compare inhibition rates of this compound against 100+ kinases at 1 µM. Cross-validate with siRNA-mediated PKD1 knockdown: if phenotypic changes (e.g., cell cycle arrest) mirror this compound treatment, specificity is supported .
Advanced Research Questions
Q. How should researchers address contradictory data in this compound dose-response studies across different cell lines?
- Methodological Answer : Contradictions may arise from variations in PKD isoform expression (PKD1 vs. PKD2/3) or metabolic activity. Perform RNA-seq or qPCR to quantify isoform-specific mRNA levels in each cell line. Combine with phosphoproteomics to identify differentially regulated substrates. Use combinatorial inhibition (this compound + isoform-specific siRNAs) to dissect isoform contributions .
Q. What strategies are effective for studying synergistic effects between this compound and other kinase inhibitors?
- Methodological Answer : Apply the Chou-Talalay method for synergy analysis: treat cells with this compound and a second inhibitor (e.g., Gӧ6976) at fixed molar ratios (e.g., 1:1, 1:2). Calculate combination indices (CI) using CompuSyn software. Validate synergy via functional assays (e.g., apoptosis via Annexin V staining) and mechanistic studies (e.g., co-immunoprecipitation for kinase complex formation) .
Q. How can omics approaches elucidate novel mechanisms of this compound beyond its canonical PKD1 inhibition?
- Methodological Answer : Conduct transcriptomics (RNA-seq) and metabolomics (LC-MS) on this compound-treated vs. untreated cells. Use pathway enrichment tools (e.g., Metascape, KEGG) to identify dysregulated pathways (e.g., oxidative stress, lipid metabolism). Validate hits via CRISPR/Cas9 knockout of top candidate genes and rescue experiments .
Data Integrity & Reporting Considerations
- Documentation : Follow the Beilstein Journal of Organic Chemistry guidelines: detail experimental protocols (e.g., this compound concentrations, incubation times) in the "Methods" section, and deposit raw data (e.g., kinase assay results) in public repositories like Zenodo .
- Ethical Reporting : Disclose DMSO solvent controls and batch-specific purity data (>98%, per HPLC) to ensure reproducibility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
